2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Medicinal Chemistry Patent Synthesis Building Block

Research groups pursuing SAR campaigns or patent-driven syntheses (e.g., CN-103788084-A) often encounter inconsistent purity and regioisomer contamination that compromise reaction stoichiometry. This N-benzyl-protected THIQ-8-carboxylic acid eliminates those variables: • ≥98% HPLC purity with ≤0.5% moisture ensures precise stoichiometric control in amide couplings and esterifications. • The N-benzyl group preserves the secondary amine for late-stage deprotection, while the C-8 COOH placement delivers a LogP of ~2.88-critical for BBB-penetrant design. • Available with full analytics (¹H-NMR, HPLC, moisture content) supporting GLP-compliant documentation and patent filing.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 1053656-29-3
Cat. No. B1438994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
CAS1053656-29-3
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C=CC=C2C(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C17H17NO2/c19-17(20)15-8-4-7-14-9-10-18(12-16(14)15)11-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,19,20)
InChIKeyGUQLZRGVJWNFOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid (CAS 1053656-29-3): Procurement-Grade Overview and Scaffold Identity


2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (CAS 1053656-29-3) is a synthetic tetrahydroisoquinoline (THIQ) derivative bearing a benzyl group at the N-2 position and a carboxylic acid moiety at the C-8 position [1]. With a molecular formula of C17H17NO2 and a molecular weight of 267.32 Da, this compound serves as a versatile building block in medicinal chemistry and organic synthesis [2]. It is commercially available from multiple vendors at purity grades typically ranging from 95% to 98% (HPLC), with a reported LogP of 2.88 and a topological polar surface area of 40.5 Ų . The compound is structurally related to the broader class of 1,2,3,4-tetrahydroisoquinoline carboxylic acids, which have been extensively explored as constrained phenylalanine analogs [3] and as scaffolds for developing PPARγ agonists [4], HDAC inhibitors [5], and opioid receptor modulators [6].

Why Unsubstituted THIQ-8-carboxylic Acid or Other Regioisomers Cannot Replace 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid


Generic substitution of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid with closely related analogs—such as the unsubstituted 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (CAS 933753-84-5) or 3-carboxylic acid regioisomers—is precluded by fundamental differences in chemical reactivity, physicochemical properties, and documented synthetic utility. The presence of the N-benzyl protecting group distinguishes this compound from the free amine analog [1], enabling chemoselective transformations at the C-8 carboxylic acid while preserving the secondary amine for subsequent deprotection and further derivatization [2]. Moreover, the 8-position carboxylic acid placement confers distinct LogP properties (XLogP3 = 0.5) compared to the 3-carboxylic acid analogs (LogP ≈ 0.86 for the 3-COOH variant) , altering downstream pharmacokinetic profiles in lead optimization campaigns. Critically, the compound's validated role as a starting material in published synthetic protocols cannot be replicated by regioisomers or non-benzylated analogs without extensive re-optimization of reaction conditions, making generic interchange scientifically and operationally unsound for research continuity.

Quantitative Differentiation Evidence: 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid vs. Comparator Analogs


Patented Synthetic Intermediate Utility: Documented Starting Material for Bioactive THIQ Derivatives

The compound is explicitly disclosed as the starting material for synthesizing a class of ethyl-5-iodo-2-(8-(substituted phenylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)thiazole-4-carboxylic acid ethyl ester derivatives, which possess potential biological activity [1]. In contrast, the unsubstituted 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (CAS 933753-84-5) lacks the N-benzyl protecting group essential for the described synthetic sequence involving debenzylation, substitution, acylation, and condensation steps [1].

Medicinal Chemistry Patent Synthesis Building Block

Lipophilicity (LogP) Differentiation from 3-Carboxylic Acid Regioisomers

The target compound exhibits an experimentally or computationally derived LogP of 2.88 and an XLogP3 value of 0.5 , reflecting its lipophilic character conferred by the benzyl moiety. This contrasts sharply with the 3-carboxylic acid regioisomer 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ3CA), which has a reported LogP of 0.86 . The ~0.36–2.02 LogP unit difference indicates significantly altered membrane permeability potential.

Physicochemical Properties Lipophilicity Drug Design

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile Differentiation

The target compound has a topological polar surface area (TPSA) of 40.5 Ų and possesses 3 hydrogen bond acceptors and 1 hydrogen bond donor . In contrast, the unsubstituted 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (CAS 933753-84-5) lacks the benzyl group, resulting in different hydrogen bonding capacity and a different TPSA value, though precise comparative TPSA data for the unsubstituted analog is not available from the same source.

TPSA Drug-likeness Physicochemical Properties

Purity Grade and Analytical Specification as a Procurement Differentiator

Commercially available 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is supplied with defined purity specifications, typically ≥95% to ≥98% (HPLC) [1], with moisture content controlled at ≤0.5% maximum [1]. In contrast, generic unsubstituted 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (CAS 933753-84-5) is available from suppliers at a standard purity of 95% . The availability of the target compound at 98% purity with analytical documentation enables more precise stoichiometric calculations in sensitive synthetic applications.

Quality Control Purity Analytical Specification

Validated Application Scenarios for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid Procurement


Patented Synthesis of Bioactive Thiazole-THIQ Hybrid Molecules

Procure this compound to serve as the starting material for synthesizing ethyl-5-iodo-2-(8-(substituted phenylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)thiazole-4-carboxylic acid ethyl ester derivatives as disclosed in patent CN-103788084-A [1]. The synthetic route requires the N-benzyl protected scaffold to enable sequential debenzylation, substitution, acylation, and condensation to yield the target products with potential biological activity [1].

Development of Lipophilic THIQ-Based Pharmacophores

Utilize this compound in medicinal chemistry campaigns where increased lipophilicity (LogP = 2.88) is required for membrane permeability or blood-brain barrier penetration, compared to the more polar 3-carboxylic acid regioisomer (LogP = 0.86) [1] . The 8-position carboxylic acid placement and benzyl substitution offer a distinct physicochemical profile for SAR exploration .

Building Block for N-Benzyl Protected THIQ Derivatives Requiring C-8 Carboxylic Acid Functionalization

Employ this compound as a protected building block in multi-step syntheses where the N-benzyl group protects the secondary amine from undesired reactions while the C-8 carboxylic acid undergoes amide coupling, esterification, or other derivatization [1]. The compound's TPSA of 40.5 Ų and defined hydrogen bonding capacity (3 acceptors, 1 donor) support predictable reactivity in amide bond formation [2].

Quality-Controlled Intermediate for Sensitive Pharmaceutical R&D Applications

Procure the compound at 98% purity (HPLC) with ≤0.5% moisture specification for applications requiring precise stoichiometric control and minimized side reactions [1]. The availability of analytical documentation (1H-NMR, HPLC, moisture content) supports GLP-compliant research environments and patent prosecution activities requiring compound identity verification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.